Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12(16)8-11-9-6-4-5-7-10(9)13(17)15(2)14-11/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQFTWAPXKWBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester with iodomethane under basic conditions. The reaction typically proceeds as follows:
- Dissolve (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester in a suitable solvent such as dimethylformamide (DMF).
- Add a base such as potassium carbonate (K2CO3) to the solution.
- Introduce iodomethane to the reaction mixture and stir at room temperature for several hours.
- Purify the product by recrystallization or column chromatography to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the phthalazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Phthalazinone derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phthalazinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate exhibits significant biological activities that make it a candidate for further research:
- Antibacterial Properties : Compounds similar to this have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Salmonella typhi, demonstrating notable antibacterial effects .
- Antifungal Activity : Research indicates that derivatives of this compound may possess antifungal properties, making them valuable in treating fungal infections.
- Mechanism of Action : The compound can inhibit specific enzymes by binding to their active sites, blocking catalytic activity. It may also interact with cellular receptors, influencing signal transduction pathways .
Case Studies and Research Findings
Research has highlighted the importance of this compound in various studies:
- Antibacterial Screening : In studies evaluating antibacterial efficacy, derivatives were tested against multiple strains to assess their potential as therapeutic agents .
- Molecular Modeling Studies : Computational studies have been conducted to predict interaction profiles with biological targets, providing insights into its mechanism of action .
Wirkmechanismus
The mechanism of action of ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Antitumor Activity
- Ethyl/Methyl Phthalazinone Esters: Esters generally exhibit superior water solubility and antitumor potency compared to amides. For example, compound IIIg (a methylpiperazine-substituted ester) showed <10% survival in seven tumor cell lines at 40 µg/mL, outperforming temozolomide .
Antibacterial Activity
- Thiophene-substituted Isoxazolines: Demonstrated broad-spectrum activity against S. aureus and E. coli, with MIC values <10 µM. The ethyl phthalazinone’s lack of thiophene substitution may reduce this activity, highlighting the importance of auxiliary functional groups .
Physicochemical Properties
| Property | Ethyl 2-(3-methyl-4-oxo-...)acetate | Methyl 2-(3-methyl-4-oxo-...)acetate | Temozolomide |
|---|---|---|---|
| Molecular Weight (g/mol) | 246.27 | 232.24 | 194.15 |
| LogP (Predicted) | 1.8 | 1.5 | -0.4 |
| Water Solubility | Moderate | High | Low |
| Bioavailability | Enhanced (slow ester hydrolysis) | Moderate | Limited |
Notes:
- The ethyl ester’s higher LogP suggests improved membrane permeability over temozolomide, critical for blood-brain barrier penetration in glioblastoma therapy .
- Methyl derivatives, while more water-soluble, may suffer from faster metabolic clearance .
Spectroscopic Characterization
- ¹H-NMR: Ethyl phthalazinone derivatives show distinct signals for the ethyl group (δ ~1.23 ppm, triplet) and phthalazinone aromatic protons (δ 7.68–8.46 ppm) .
- HRMS : Precise mass data (e.g., [M+H]⁺ = 333.1447 for a dioxolane-substituted analogue) confirm structural integrity and purity .
Biologische Aktivität
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate, with the CAS number 356790-62-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique phthalazine core structure, which is known for various biological activities. The molecular formula is , and the molecular weight is approximately 246.26 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate |
| Molecular Weight | 246.26 g/mol |
| CAS Number | 356790-62-0 |
| SMILES | CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)C |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves the inhibition of bacterial DNA synthesis, similar to other known antibiotics like fluoroquinolones .
- Antioxidant Properties : Research indicates that derivatives of phthalazine compounds often possess antioxidant activities, which can mitigate oxidative stress in cells . This property is critical in developing therapies for diseases associated with oxidative damage.
- Anti-cancer Potential : this compound has shown promise in inducing apoptosis in cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial effects of various phthalazine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on HT29 (colon cancer) and COLO205 (colorectal cancer) cell lines. Results indicated that the compound induced apoptosis with an IC50 value of approximately 10 μM, highlighting its potential as an anticancer agent .
Study 3: Antioxidant Activity
Research on the antioxidant capacity of ethyl acetate fractions containing this compound revealed effective radical scavenging activity in DPPH assays. The findings suggest that it could serve as a natural antioxidant source .
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate, and how can intermediates be characterized?
The compound is typically synthesized via N-alkylation of phthalazinone derivatives. For example, methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate (a key intermediate) is prepared from phthalic anhydride, followed by allylation with allyl bromide using potassium carbonate as a base . Characterization involves mass spectrometry (e.g., confirming molecular ion peaks), IR (C=O and N–H stretches), and NMR (distinct methylene proton signals at δ 4.2–4.5 ppm) . HPLC with photodiode array detection ensures purity .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (XRD) is the gold standard. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and twinning . WinGX and ORTEP provide visualization and geometry analysis . For high-resolution data, SHELXPRO interfaces with macromolecular refinement pipelines .
Q. What spectroscopic techniques are critical for confirming the structure of phthalazinone derivatives?
- IR spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
- NMR : Key signals include the methylene group (δ 3.8–4.5 ppm for –OCH₂–) and aromatic protons (δ 7.2–8.5 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the scaffold .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize reaction pathways for synthesizing substituted phthalazinone derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311G level predicts chemoselectivity in reactions, such as N- vs. O-alkylation. For example, DFT calculations rationalize the preferential formation of 3-allyl-substituted intermediates over competing products . This approach guides solvent selection, transition-state analysis, and regioselectivity in heterocyclic syntheses .
Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?
Discrepancies in antimicrobial or cytotoxic activity (e.g., varying MIC values against S. aureus or E. coli) may arise from substituent electronic effects or solubility differences. Systematic SAR studies, combined with logP calculations and molecular docking, can identify critical pharmacophores. For instance, thiophene-substituted isoxazolines show enhanced activity due to improved π-π stacking with bacterial enzymes .
Q. How can XRD data be processed to handle twinning or pseudosymmetry in phthalazinone crystals?
SHELXL’s TWIN and BASF commands address twinning by refining twin laws and scale factors . For pseudosymmetry, PLATON’s ADDSYM tool detects missed symmetry elements, while the RIGU restraint in SHELXL maintains chemically reasonable geometry during refinement .
Q. What methodologies assess the anti-proliferative activity of phthalazinone-oxadiazole hybrids?
- In vitro assays : MTT or SRB protocols using cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection via DCFH-DA probes .
- Molecular docking : Targeting kinases (e.g., EGFR or CDK2) to rationalize activity trends .
Methodological Notes
- Synthetic Optimization : Use sodium hydride for formylation of active methylene groups to avoid side reactions .
- Data Validation : Cross-verify crystallographic data (R-factor < 5%) with Mercury’s void analysis to exclude solvent masking .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via triplicate experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
